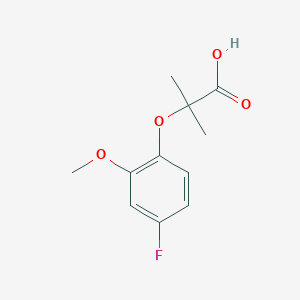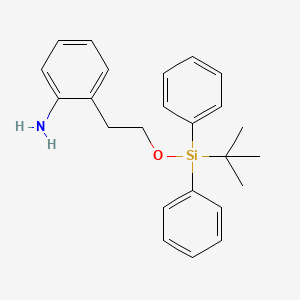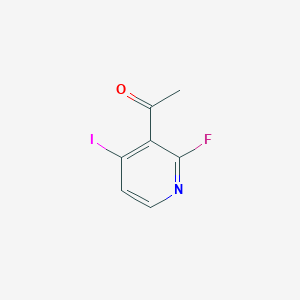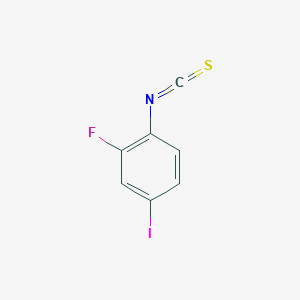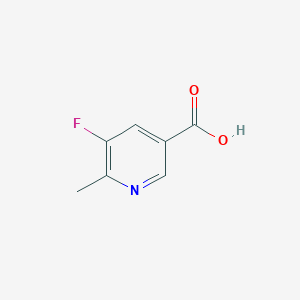
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolan
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H18BF3O2 and its molecular weight is 286.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glukosedetektion
Diese Verbindung wurde bei der Entwicklung einer glukose-selektiven Sonde verwendet . Die Fluoreszenz der Sonde nimmt proportional zur Glukosekonzentration zu, was sie für die kontinuierliche Kontrolle des Blutzuckerspiegels nützlich macht, was für die effektive Behandlung von Diabetes wichtig ist .
Synthese von Indazolderivaten
Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von 1H-Indazolderivaten . Es wurde berichtet, dass diese Derivate verschiedene biologische Aktivitäten besitzen, darunter Antikrebs-, Antiviral-, Antibakterien-, Antiprotozoen-, Antipsychotika-, Entzündungshemmende-, Analgetika- und Radio sensibilisierende Wirkungen .
Entwicklung von Funktionsmaterialien
Indazolderivate, für die diese Verbindung als Zwischenprodukt dient, werden auch bei der Entwicklung von Funktionsmaterialien verwendet . Diese Materialien haben Anwendungen in verschiedenen Bereichen, darunter Medizin, Pestizide und Chemieingenieurwesen .
Landwirtschaftliche Anwendungen
Indazolderivate, die unter Verwendung dieser Verbindung synthetisiert werden, weisen Insektizid- und Unkrautbekämpfungsaktivitäten auf , wodurch sie im Bereich der Landwirtschaft nützlich sind .
Energieanwendungen
Indazolderivate, für die diese Verbindung ein Zwischenprodukt ist, haben auch photoelektrische Aktivitäten . Dies macht sie möglicherweise nützlich im Bereich der Energie .
Kontinuierliche Glukoseüberwachung
Die Verbindung wurde bei der Entwicklung eines Systems zur in vivo kontinuierlichen Glukoseüberwachung verwendet . Dieses System hat im Vergleich zu enzymatischen Systemen längere Überwachungszeiten gezeigt, indem der Farbstoff vor reaktiven Sauerstoffspezies geschützt wurde .
Wirkmechanismus
Target of Action
It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
It is known that boric acid compounds are often used in organic synthesis reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
Biochemische Analyse
Biochemical Properties
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds, leading to the formation of biaryl structures. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, which activates the boronic acid for the transmetalation step in the coupling reaction .
Cellular Effects
For instance, they can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . Additionally, these compounds may affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane exerts its effects through several mechanisms. One key mechanism involves the inhibition of proteasome activity, which is crucial for protein degradation and turnover in cells. By binding to the active sites of proteasomes, this compound prevents the breakdown of ubiquitinated proteins, leading to cellular stress and apoptosis . Additionally, the compound can interact with other biomolecules, such as kinases and phosphatases, altering their activity and impacting cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of proteasome activity and prolonged cellular stress responses.
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively inhibit proteasome activity, leading to therapeutic effects in cancer models . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage, due to the accumulation of ubiquitinated proteins and prolonged cellular stress. Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition and therapeutic outcomes.
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is involved in several metabolic pathways, primarily related to its role as a boronic acid derivative. This compound interacts with enzymes such as cytochrome P450s and other oxidases, which can metabolize it into various intermediates . These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical reactions and therapeutic applications.
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which can affect its accumulation and activity in different tissues.
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with proteasomes and other biomolecules involved in protein degradation and cellular stress responses.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-6-5-7-11(8-10)14(16,17)18/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFZFYCYAHNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726927 | |
| Record name | 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190235-39-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


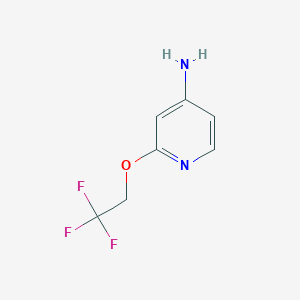
![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)
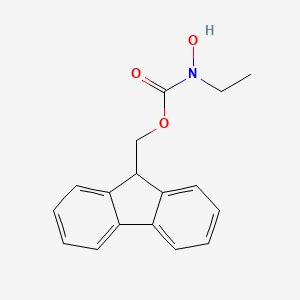
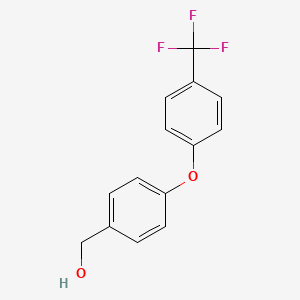

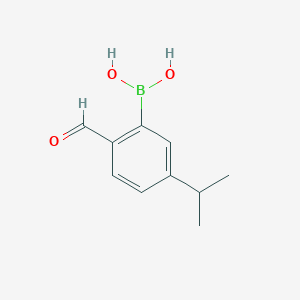
![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)
